molecular formula C22H28ClN3O2 B251341 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide

Cat. No.: B251341
M. Wt: 401.9 g/mol
InChI Key: JNCZOVRPOYZFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide, also known as CE-3, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and is involved in the development of cancer.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. This compound has also been found to induce apoptosis, or programmed cell death, in breast cancer cells. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide for lab experiments is its relatively low toxicity. The compound has been found to have a high therapeutic index, meaning that it has a low risk of causing adverse effects at therapeutic doses. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide involves the reaction of 3-chloro-4-(4-ethyl-1-piperazinyl)aniline with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and is typically carried out in a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. In addition, this compound has been shown to have anti-cancer properties, specifically against breast cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Properties

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H28ClN3O2/c1-4-25-11-13-26(14-12-25)21-10-7-18(15-20(21)23)24-22(27)17-5-8-19(9-6-17)28-16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,24,27)

InChI Key

JNCZOVRPOYZFBR-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl

Origin of Product

United States

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